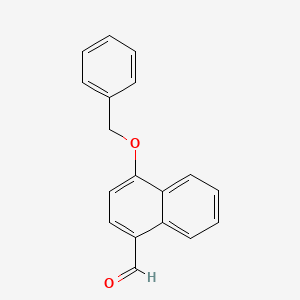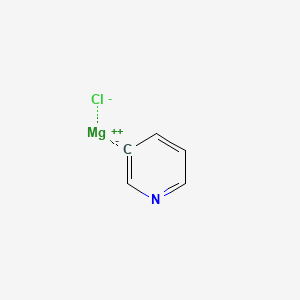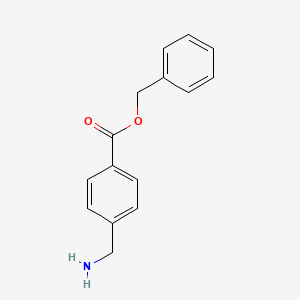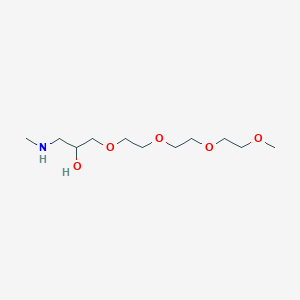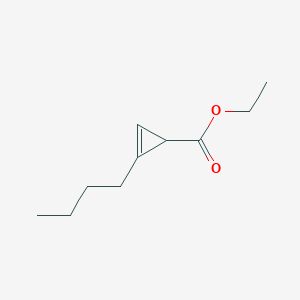
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate (EBCC) is a cyclic carboxylic acid ester with a molecular formula of C9H14O2. It is a colorless liquid and is used in a variety of applications, including as a reagent in organic synthesis, a flavoring agent, and a surfactant. EBCC is a versatile compound that has been used in a variety of scientific studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate is not yet fully understood. However, it is believed that it binds to certain enzymes and receptors, which then alters the biochemical pathways they control. This can result in a variety of physiological effects, depending on the enzyme or receptor it binds to.
Biochemical and Physiological Effects
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in memory and learning. In addition, Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has been found to modulate the activity of certain hormones and neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has several advantages for use in laboratory experiments. It is easily synthesized and is relatively non-toxic. It is also soluble in organic solvents, which makes it easy to work with. However, Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has some limitations for use in laboratory experiments. It is not very stable and can easily decompose. It is also not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate. It could be used to further investigate the mechanism of action of enzymes and receptors, as well as its effects on hormone and neurotransmitter activity. It could also be used in the development of new drugs, as well as in the study of drug-receptor interactions. In addition, Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate could be used to study the effects of environmental pollutants on enzyme and receptor activity. Finally, Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate could be used in the study of enzyme-catalyzed reactions, as well as in the development of new synthetic methods.
Métodos De Síntesis
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate is synthesized through a two-step process. First, ethyl 2-bromobutylcycloprop-2-ene-1-carboxylate is synthesized from ethyl 2-bromobutylcyclopropane-1-carboxylate and sodium ethoxide. This reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as tetrahydrofuran (THF). The reaction is then followed by a deprotonation of the ethyl 2-bromobutylcycloprop-2-ene-1-carboxylate with a base, such as sodium hydroxide, to form the desired Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate has been used in a variety of scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, as a flavoring agent, and as a surfactant. It has also been used in studies of enzyme inhibition, as a model for drug-receptor interactions, and as a substrate for the study of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
ethyl 2-butylcycloprop-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGWUJQDJAHNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)


